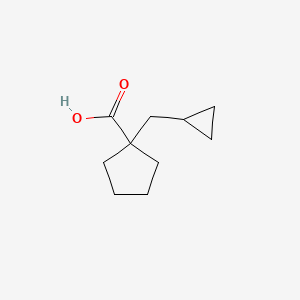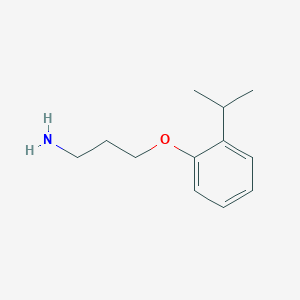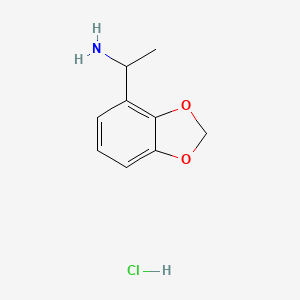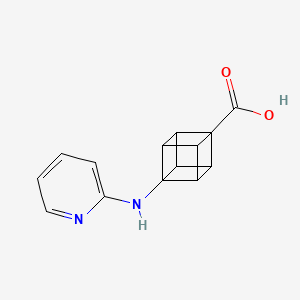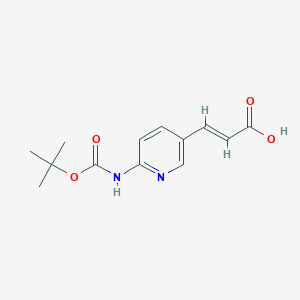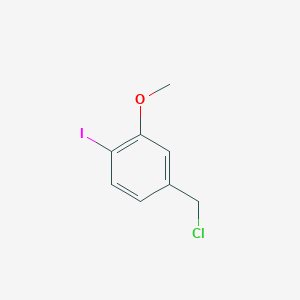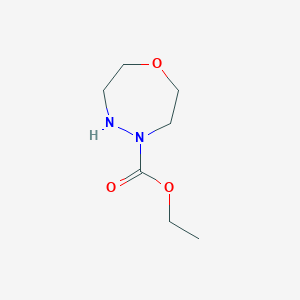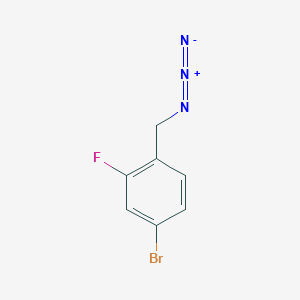
1-(Azidomethyl)-4-bromo-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-4-bromo-2-fluorobenzene is an organic compound characterized by the presence of azide, bromine, and fluorine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene can be synthesized through a multi-step process:
Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-fluorotoluene.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts and alkyne reagents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.
Major Products:
Triazoles: From azide-alkyne cycloaddition.
Amines: From reduction of the azide group.
Biaryl Compounds: From cross-coupling reactions.
科学研究应用
1-(Azidomethyl)-4-bromo-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via click chemistry and cross-coupling reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用机制
The compound’s reactivity is primarily driven by the azide and bromine substituents:
Azide Group: Participates in cycloaddition reactions, forming stable triazole rings. This is facilitated by the electron-withdrawing nature of the fluorine and bromine atoms, which activate the azide group.
Bromine Atom: Acts as a leaving group in nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
1-(Azidomethyl)-2-fluorobenzene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2-fluorobenzyl azide: Similar structure but with variations in the position of the azide group.
1-(Azidomethyl)-4-chloro-2-fluorobenzene:
Uniqueness: 1-(Azidomethyl)-4-bromo-2-fluorobenzene is unique due to the combination of azide, bromine, and fluorine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H5BrFN3 |
|---|---|
分子量 |
230.04 g/mol |
IUPAC 名称 |
1-(azidomethyl)-4-bromo-2-fluorobenzene |
InChI |
InChI=1S/C7H5BrFN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
InChI 键 |
PLEZGHVRLOYFRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)F)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



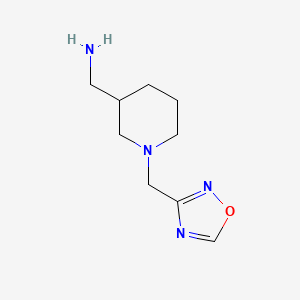
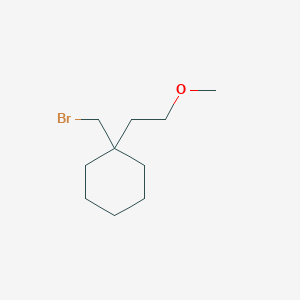
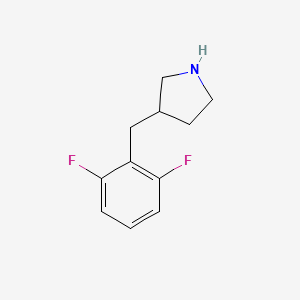
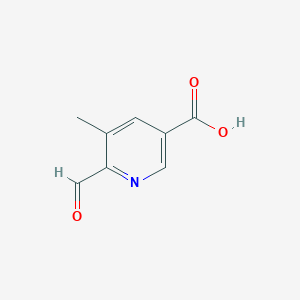
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
